molecular formula C8H8BrN3 B13686727 3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine

3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B13686727
M. Wt: 226.07 g/mol
InChI Key: CLYZFZAWINOPHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine typically involves the bromination of N-methylimidazo[1,2-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Scientific Research Applications

Mechanism of Action

Biological Activity

3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and a methyl group at the nitrogen atom of the imidazole ring. Its molecular formula is C₈H₈BrN₃, with a molecular weight of approximately 232.08 g/mol. The presence of these substituents influences its reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that it can inhibit various kinases by binding to their active sites, disrupting signaling pathways involved in cell growth, differentiation, and apoptosis .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7) with an IC₅₀ value in the low micromolar range .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties:

  • Cytokine Inhibition : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at a dose of 50 mg/kg for four weeks, resulting in a significant reduction in tumor size compared to the control group (p < 0.05). Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of this compound led to a significant decrease in paw edema (reduction by 60% compared to control). This effect was associated with decreased levels of inflammatory mediators such as prostaglandin E₂ .

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound. Table 1 summarizes key ADME data for this compound based on available studies.

ParameterValue
SolubilityHigh
BioavailabilityModerate
Metabolic Half-life~30 min
Plasma Protein Binding~85%

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-N-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H8BrN3/c1-10-6-2-3-8-11-4-7(9)12(8)5-6/h2-5,10H,1H3

InChI Key

CLYZFZAWINOPHG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN2C(=NC=C2Br)C=C1

Origin of Product

United States

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